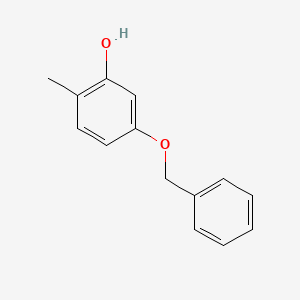

5-(Benzyloxy)-2-methylphenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-5-phenylmethoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c1-11-7-8-13(9-14(11)15)16-10-12-5-3-2-4-6-12/h2-9,15H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQLRJBVPNUKKQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OCC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis Methodologies for 5 Benzyloxy 2 Methylphenol and Its Precursors

Strategic Approaches to Phenolic Etherification

The creation of the benzyloxy ether linkage is a cornerstone of the synthesis. This is typically achieved through nucleophilic substitution, where a phenoxide anion attacks a benzyl (B1604629) halide.

The Williamson ether synthesis is a fundamental and widely used method for preparing ethers, including aryl ethers like 5-(Benzyloxy)-2-methylphenol. byjus.comwikipedia.org The reaction involves the deprotonation of a phenol (B47542) to form a highly nucleophilic phenoxide ion, which then displaces a halide from an alkyl halide in an SN2 reaction. wikipedia.orgmasterorganicchemistry.com

The general mechanism involves an alkoxide ion acting as a nucleophile, attacking an electrophilic carbon that has a leaving group, typically a halide. wikipedia.org For the synthesis of this compound, the precursor would be 5-bromo-2-methylphenol (B1354613) or a similar substituted phenol. This phenol is first treated with a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to generate the corresponding phenoxide. masterorganicchemistry.comresearchgate.net This phenoxide then reacts with benzyl bromide or benzyl chloride to form the desired ether. masterorganicchemistry.com The reaction is favored with primary alkyl halides like benzyl halides, as secondary and tertiary halides tend to undergo elimination reactions as a competing pathway. byjus.commasterorganicchemistry.com

Table 1: Typical Conditions for Williamson Ether Synthesis

| Parameter | Condition | Rationale | Citation(s) |

|---|---|---|---|

| Base | NaH, KH, K₂CO₃, KOH | To deprotonate the phenol and form the nucleophilic phenoxide ion. | masterorganicchemistry.com, byjus.com |

| Alkylating Agent | Benzyl bromide, Benzyl chloride | Primary halides are optimal for the SN2 mechanism, minimizing side reactions. | masterorganicchemistry.com |

| Solvent | DMF, Acetonitrile, THF, DMSO | Polar aprotic solvents are often used to dissolve the reactants and facilitate the SN2 reaction. | masterorganicchemistry.com, byjus.com |

| Temperature | 50-100 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate. | byjus.com |

| Catalyst | Phase-transfer catalysts (industrial) | Used in industrial synthesis to facilitate the reaction between reactants in different phases. | byjus.com |

The efficiency of the benzylation of phenols can be influenced by several factors, including the choice of catalyst and reaction conditions. Studies on the benzylation of phenol with benzyl alcohol using sulfuric acid as a catalyst have shown that the yield increases with higher temperatures, an excess molar ratio of the phenol, and an increased amount of catalyst. researchgate.net While this method involves a Friedel-Crafts-type alkylation rather than a Williamson synthesis, it highlights key parameters in phenol benzylation. For instance, the reaction of p-cresol (B1678582) with benzyl alcohol in the presence of perchloric acid can selectively produce 2-benzyl-4-methylphenol (B1633010) in high yield. researchgate.net In the context of Williamson synthesis, using weaker alkylating agents at higher temperatures (300 °C and above) has been explored to improve efficiency and selectivity, particularly for aromatic ethers. wikipedia.org

Regioselective Functionalization of Phenol Substrates

The specific arrangement of substituents on the target molecule's aromatic ring necessitates highly regioselective reactions. The synthesis of the precursor, likely 5-bromo-2-methylphenol, is a critical step requiring precise control over the introduction of the bromo and methyl groups.

The synthesis of brominated phenols is a key step in preparing precursors for this compound. Direct bromination of phenols with reagents like liquid bromine often leads to a mixture of ortho- and para-substituted products, as well as polybrominated species, making purification difficult. google.com

To achieve high regioselectivity, various methods have been developed. One approach involves using trimethylbromosilane as the brominating agent and an aryl sulfoxide (B87167) as an activator. google.com This method demonstrates high regioselectivity, yielding para-brominated products when the para-position is unsubstituted, and ortho-brominated products when the para-position is blocked. google.com Another strategy employs a combination of potassium bromide (KBr) and ZnAl–BrO₃⁻–Layered Double Hydroxides, which allows for the monobromination of various substituted phenols with excellent yield and high regioselectivity, predominantly at the para-position. mdpi.com For instance, 2-methylphenol (o-cresol) can be brominated to yield 4-bromo-2-methylphenol. ccspublishing.org.cnbibliomed.orgresearchgate.net

The synthesis of 5-bromo-2-methylphenol's isomer, 2-bromo-5-methylphenol, can be achieved from 6-amino-m-cresol via a diazotization reaction followed by treatment with copper(I) bromide. chemicalbook.com A more direct route to brominated cresols involves the bromination of m-cresol (B1676322) with bromine in the presence of a catalyst like iron powder, though controlling regioselectivity can be challenging. chemicalbook.com

Table 2: Selected Methods for Regioselective Bromination of Phenols

| Substrate | Reagents | Product | Key Feature | Citation(s) |

|---|---|---|---|---|

| Phenols | Trimethylbromosilane, Aryl sulfoxide | para-Bromophenol (if para is open) | High regioselectivity controlled by bulky aryl sulfoxide activator. | google.com |

| Phenols | KBr, ZnAl–BrO₃⁻–LDHs | para-Bromophenol | Mild conditions, excellent yield, and high para-selectivity. | mdpi.com |

| 2-Methylphenol | HBr (33% in HOAc), di-4-chlorphenyl-sulfoxide | 4-Bromo-2-methylphenol | High para-selectivity due to steric hindrance from the sulfoxide. | ccspublishing.org.cn |

| Guaiacol | N-Bromosuccinimide, Trifluoroacetic anhydride, K-tert-butoxide | 5-Bromo-2-methoxyphenol | High yield (90%) via in situ protection and bromination. | chemicalbook.com |

Introducing the methyl group at a specific position is another critical synthetic challenge. While starting with a pre-methylated phenol like cresol (B1669610) is common, alternative methods exist. A two-step procedure has been developed for the reduction of salicylic (B10762653) acids and alcohols to 2-methylphenols. organic-chemistry.org This process involves the formation of bis-ethoxycarbonyl derivatives followed by reduction with sodium borohydride. organic-chemistry.org This method provides an efficient route to 2-methylphenols, including deuterated versions, from readily available salicylic acids. organic-chemistry.org Another approach to ortho-alkylation of phenols is the reaction with methanol (B129727) over a vanadium catalyst, which can be used to synthesize 2,6-dimethylphenol (B121312) from phenol, with 2-methylphenol as an intermediate. osti.gov

Synthetic Routes to Related Benzyloxy-Phenolic Intermediates

The synthetic strategies discussed are applicable to a wide range of benzyloxy-phenolic compounds, which are valuable intermediates in various fields. For example, 4-(benzyloxy)phenol is used in cosmetics and as a starting material for azo dyes. researchgate.netmultichemexports.com Its synthesis involves the protection of one hydroxyl group of hydroquinone (B1673460).

The synthesis of more complex structures often employs these fundamental reactions. For instance, the synthesis of 2-[2-(3-methoxyphenyl)ethyl]phenol (B49715) involves the preparation of a 2-benzyloxybenzyl chloride intermediate from salicylaldehyde. google.com This intermediate undergoes further reactions, and the benzyl protecting group is removed in the final step via catalytic hydrogenation. google.com Similarly, the synthesis of various indole (B1671886) derivatives for biological applications has utilized (3-(benzyloxy)-4-methoxyphenyl) building blocks, highlighting the importance of benzyloxy-phenolic structures as synthetic intermediates. nih.gov The rearrangement of benzyl aryl ethers, catalyzed by polyphosphoric acid, also presents a valuable method for generating benzylated phenols, which are important structural motifs in many bioactive compounds. ccspublishing.org.cn

Synthesis of Benzyloxy-Substituted Benzaldehydes

The preparation of benzyloxy-substituted benzaldehydes is a key preliminary step. A common and effective method is the O-benzylation of hydroxybenzaldehydes. This reaction typically involves treating an o-, m-, or p-hydroxybenzaldehyde with a benzyl halide, such as benzyl bromide or chloride, in the presence of a base. benthamdirect.comeurekaselect.comresearchgate.net

A general procedure includes the reaction of a hydroxybenzaldehyde with a benzyl halide in a suitable solvent like acetone (B3395972) or acetonitrile, with potassium carbonate and potassium iodide often used to facilitate the reaction. benthamdirect.comeurekaselect.comresearchgate.net For instance, the synthesis of 4-(benzyloxy)benzaldehyde (B125253) can be achieved by reacting 4-hydroxybenzaldehyde (B117250) with benzyl halide derivatives in the presence of a base. nih.gov

In some variations, to synthesize more complex structures like 2,4-bis(benzyloxy)benzaldehyde, 2,4-dihydroxybenzaldehyde (B120756) is reacted with benzyl halides under basic conditions, for example, using potassium carbonate in dimethylformamide (DMF). Careful control of reaction parameters such as stoichiometry, temperature (typically 60–80°C), and reaction time (12–24 hours) is crucial to maximize yield and minimize side reactions.

These benzyloxy-benzaldehyde intermediates are valuable in subsequent reactions, such as the Suzuki-Miyaura cross-coupling reaction, to create more complex molecules with potential applications in drug design. benthamdirect.comeurekaselect.comresearchgate.net For example, they can be used to synthesize 5-membered heteroaryl-substituted benzyloxy-benzaldehydes. benthamdirect.comeurekaselect.comresearchgate.net

Preparation of Benzyloxy-Substituted Methylphenols

The synthesis of benzyloxy-substituted methylphenols, including the target compound this compound, often starts from a corresponding methylphenol or a protected precursor. One documented synthesis of 4-(benzyloxy)-2-methylphenol (B1290776) involves the deprotection of a silyl-protected precursor. Specifically, (4-benzyloxy-2-methyl-phenoxy)-tert-butyl-dimethyl-silane is treated with tetra-n-butylammonium fluoride (B91410) in tetrahydrofuran (B95107) (THF) to yield 4-benzyloxy-2-methyl-phenol with high efficiency. chemicalbook.com

Another general approach to creating benzyloxy-substituted phenols involves the Williamson ether synthesis. This method entails the reaction of a phenol with a benzyl halide in the presence of a base. For instance, the synthesis of 6-benzyloxy-2-nitrotoluene, a precursor for other functionalized indoles, is achieved by heating 2-methyl-3-nitrophenol (B1294317) with benzyl chloride and anhydrous potassium carbonate in DMF. orgsyn.org

Advanced Synthetic Techniques and Reaction Conditions

Modern synthetic chemistry employs various advanced techniques to improve reaction efficiency, reduce reaction times, and enhance product yields.

Microwave-Assisted Synthesis in Benzyloxy Compound Formation

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. univpancasila.ac.idmdpi.com The benzylation of alcohols and other substrates can be significantly expedited using microwave irradiation, with reaction times often decreasing from hours to minutes while maintaining good to excellent yields. rsc.orgnih.govresearchgate.net

A notable reagent for this purpose is 2-benzyloxy-1-methylpyridinium triflate, which facilitates the benzylation of alcohols under neutral, thermal conditions. rsc.orgnih.govresearchgate.net While conventional heating at around 83°C for 24 hours is effective, microwave-assisted conditions, such as heating at 120°C for just 20 minutes in a sealed vessel, can dramatically reduce the reaction time. rsc.org This technique is particularly advantageous for the benzylation of high-value, sensitive substrates. rsc.orgnih.govresearchgate.net

The application of microwave heating is not limited to benzylation and has been successfully used in various other reactions for synthesizing bioactive heterocyclic compounds, including those involving benzyloxy moieties. mdpi.com

Polyphosphoric Acid-Catalyzed Rearrangement of Benzyl Aryl Ethers

Polyphosphoric acid (PPA) is a versatile reagent in organic synthesis, often employed as a catalyst for intramolecular and intermolecular acylations, heterocyclic synthesis, and acid-catalyzed rearrangements. researchgate.net One of its significant applications is in catalyzing the rearrangement of benzyl aryl ethers to produce benzylated phenols. ccspublishing.org.cnsioc-journal.cn

This rearrangement is influenced by the substitution pattern on both the phenolic and benzyl moieties of the ether. The reaction conditions, including the choice of acid catalyst and solvent, play a crucial role in the outcome. For example, the rearrangement of 1-(4'-benzyloxy)-4-methoxybenzene catalyzed by PPA in 1,2-dichloroethane (B1671644) (DCE) yields a mixture of ortho and meta rearranged products. ccspublishing.org.cn Other acidic catalysts like trifluoroacetic acid (TFA) and anhydrous aluminum chloride (AlCl₃) have also been explored, but PPA often provides favorable results. ccspublishing.org.cn

The mechanism of this rearrangement generally involves the protonation of the ether oxygen, leading to the formation of a carbocation, followed by aryl migration. This method provides a practical route for the benzylation of a variety of aromatic phenols. ccspublishing.org.cnsioc-journal.cn The reaction is typically conducted by heating the benzyl aryl ether with PPA, sometimes in a solvent, to induce the rearrangement. cdnsciencepub.com

Isotopic Labeling Approaches for Deuterated Analogues

Isotopic labeling, particularly with deuterium (B1214612), is a critical tool in medicinal chemistry and drug development for studying metabolic pathways and reaction mechanisms. nih.govmercer.edumedchemexpress.com

Methodologies for Deuterated Methyl Group Incorporation

The site-selective incorporation of a trideuteromethyl (CD₃) group, often referred to as the "deuterated magic methyl" group, can have significant pharmacological benefits. nih.govmercer.edu Various methods have been developed for the precise installation of these groups.

A general and facile method for deuteration at the methyl group of N-heteroarylmethanes involves a Brønsted acid-catalyzed process. researchgate.netrsc.org This reaction proceeds through a dearomatic enamine intermediate under relatively mild conditions and has been shown to be effective for a range of substrates, including quinolines, pyridines, and indoles. researchgate.netrsc.org

For the synthesis of deuterated phenols, such as 4-benzyloxy-2-(α,α,α-D₃)methylphenol, a building block for labeled α-tocopherol, specific synthetic routes have been developed. researchgate.net One approach involves the reduction of salicylic acids and alcohols to 2-methylphenols, a procedure that has been optimized for the synthesis of deuterated building blocks. researchgate.net Another strategy for creating specifically deuterated methyl groups involves the synthesis of labeled mesaconic acids, which can then be used as versatile starting materials for a variety of isotopically labeled molecules. nih.gov

The introduction of deuterium can also be achieved through H/D exchange reactions. For instance, dissolving a compound like itaconic acid in a solution of sodium deuteroxide (NaOD) in D₂O and heating can lead to the exchange of protons for deuterons. nih.gov

Synthetic Strategies for Labeled Tocopherol Building Blocks

The synthesis of isotopically labeled tocopherols (B72186), which are forms of vitamin E, is of significant interest for their use as internal standards in quantitative analysis by mass spectrometry. researchgate.netresearchgate.net These labeled compounds allow for precise measurement of naturally occurring vitamin E in various matrices, from foodstuffs to biological samples. researchgate.netmdpi.org The construction of these complex molecules relies on the strategic synthesis of key building blocks, particularly labeled aromatic precursors that form the chromanol core of the tocopherol structure. Among these, derivatives such as this compound play a crucial role as protected intermediates that can be coupled with a phytol (B49457) side chain to yield the final product. mdpi.orgnih.gov

A significant challenge in synthesizing labeled tocopherols is the introduction of isotopes, such as deuterium, at specific positions within the aromatic ring or its substituents. mdpi.orgarkat-usa.org This often requires a multi-step synthetic approach to build the required labeled precursor with high isotopic purity before its condensation with the aliphatic side chain. mdpi.orgarkat-usa.org

One effective strategy focuses on the preparation of a trideuterated aromatic building block for the synthesis of labeled δ-tocopherol. mdpi.org This approach requires the protection of one phenolic group to control the regioselectivity of the subsequent condensation reaction with isophytol, preventing the formation of isomers. mdpi.org The synthesis of (8-²H₃)-(all-rac)-δ-tocopherol has been achieved using a protected derivative related to this compound. mdpi.org

The synthesis begins with a commercially available starting material, 2,5-dihydroxybenzoic acid, which is converted over six steps into the key intermediate, 2,5-dihydroxy-(²H₃)-toluene. mdpi.org This transformation involves a series of reductions and protections to introduce the trideuteromethyl group.

Table 1: Multi-step Synthesis of 2,5-dihydroxy-(²H₃)-toluene

| Step | Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| i | 2,5-Dihydroxybenzoic acid | MeOH, H₂SO₄ | Methyl 2,5-dihydroxybenzoate | 96% | mdpi.org |

| ii | Methyl 2,5-dihydroxybenzoate | 1. NaH/THF 2. CH₃I | Methyl 2,5-dimethoxybenzoate | 92% | mdpi.org |

| iii | Methyl 2,5-dimethoxybenzoate | LiAlD₄/THF | 2,5-Dimethoxy-(²H₃)-benzyl alcohol | 92% | mdpi.org |

| iv | 2,5-Dimethoxy-(²H₃)-benzyl alcohol | PBr₃/CH₂Cl₂ | 1-Bromomethyl-2,5-dimethoxy-(²H₃)-benzene | 82% | mdpi.org |

| v | 1-Bromomethyl-2,5-dimethoxy-(²H₃)-benzene | LiAlD₄/THF | 2,5-Dimethoxy-(²H₃)-toluene | 91% | mdpi.org |

| vi | 2,5-Dimethoxy-(²H₃)-toluene | BBr₃/CH₂Cl₂ | 2,5-Dihydroxy-(²H₃)-toluene | 82% | mdpi.org |

Once the deuterated hydroquinone derivative is obtained, it undergoes selective protection. The reaction of 2,5-dihydroxy-(²H₃)-toluene with a protecting agent leads to a mixture of monoprotected products. mdpi.org In one reported synthesis, this step yielded a mixture of benzoates, from which 5-benzoyloxy-2-hydroxytoluene was isolated via fractional crystallization and flash chromatography in a 45% yield. mdpi.org

This selectively protected and deuterated building block is then used in the final condensation step. The Lewis acid-catalyzed condensation of 5-benzoyloxy-2-hydroxytoluene with isophytol, using zinc chloride (ZnCl₂), followed by saponification, successfully yields (8-²H₃)-(all-rac)-δ-tocopherol. mdpi.org This final product was obtained in a 60% yield with a high deuteration level of 98.5%. mdpi.org

Table 2: Final Steps in the Synthesis of (8-²H₃)-(all-rac)-δ-tocopherol

| Step | Description | Reagents | Yield | Isotopic Purity | Reference |

|---|---|---|---|---|---|

| 1 | Selective Protection | Benzoyl chloride (or similar) | 45% (for desired isomer) | N/A | mdpi.org |

| 2 | Condensation & Saponification | Isophytol, ZnCl₂, then saponification | 60% | 98.5% | mdpi.org |

This synthetic route highlights the utility of benzyloxy- (or benzoyloxy-) protected methylphenol derivatives as indispensable precursors for creating isotopically labeled tocopherols, which are vital tools for biochemical and nutritional research. mdpi.orgnih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations in various NMR experiments, the precise connectivity of atoms can be established.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of 5-(Benzyloxy)-2-methylphenol is predicted to exhibit distinct signals corresponding to the aromatic protons of both the phenol (B47542) and benzyl (B1604629) rings, the methylene protons of the benzyl group, and the methyl protons. The anticipated chemical shifts are influenced by the electronic effects of the hydroxyl, methyl, and benzyloxy substituents on the phenolic ring.

The protons on the phenolic ring are expected to appear in the aromatic region, with their specific chemical shifts determined by the electron-donating effects of the hydroxyl and methyl groups and the electron-withdrawing nature of the benzyloxy group. The five protons of the unsubstituted benzyl ring will likely appear as a complex multiplet. The benzylic methylene protons are anticipated to resonate as a singlet, and the methyl protons attached to the phenolic ring will also appear as a singlet, typically in the upfield region of the spectrum.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| OH | ~5.0-6.0 | Singlet (broad) |

| H3 | ~6.7 | Doublet |

| H4 | ~6.8 | Doublet of doublets |

| H6 | ~7.0 | Doublet |

| CH₂ (Benzylic) | ~5.0 | Singlet |

| Aromatic H (Benzyl) | ~7.3-7.5 | Multiplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Structural Assignments

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound is expected to produce a distinct signal. The chemical shifts of the aromatic carbons are influenced by the nature of the substituents attached to the ring.

The carbon bearing the hydroxyl group (C2) and the carbon with the benzyloxy group (C5) are expected to be significantly deshielded. The carbon attached to the methyl group (C1) will also have a characteristic chemical shift. The benzylic methylene carbon and the carbons of the benzyl ring will also be readily identifiable in the spectrum.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C1 | ~116 |

| C2 | ~155 |

| C3 | ~115 |

| C4 | ~120 |

| C5 | ~158 |

| C6 | ~113 |

| CH₃ | ~16 |

| CH₂ (Benzylic) | ~70 |

| C (ipso, Benzyl) | ~137 |

| C (ortho, Benzyl) | ~128 |

| C (meta, Benzyl) | ~129 |

Two-Dimensional NMR Techniques for Connectivity (e.g., COSY, HMQC, HMBC)

To unambiguously confirm the structure of this compound, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling relationships within the molecule. Key correlations would be expected between the adjacent aromatic protons on the phenolic ring (H3-H4, H4-H6).

HMQC (Heteronuclear Multiple Quantum Coherence): This ¹H-¹³C correlation experiment establishes direct one-bond correlations between protons and the carbons to which they are attached. For example, the signal for the methyl protons would correlate with the signal for the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for establishing the connectivity between different parts of the molecule. Expected key HMBC correlations would include:

The methyl protons (CH₃) to C1, C2, and C6.

The benzylic methylene protons (CH₂) to C5 of the phenolic ring and the ipso-carbon of the benzyl ring.

The aromatic protons of the phenolic ring to neighboring carbons.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the compound. The calculated exact mass for the molecular ion of this compound (C₁₄H₁₄O₂) is 214.0994 u. An HRMS measurement would be expected to yield a value very close to this, confirming the elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that is well-suited for analyzing polar molecules like phenols. In positive ion mode ESI-MS, this compound would be expected to be observed primarily as the protonated molecule [M+H]⁺ at an m/z of approximately 215.1067. Adducts with sodium [M+Na]⁺ (m/z ≈ 237.0888) or potassium [M+K]⁺ (m/z ≈ 253.0627) may also be observed. The fragmentation pattern in tandem MS (MS/MS) of the [M+H]⁺ ion would likely involve the characteristic loss of the benzyl group (C₇H₇, 91 u) or the entire benzyloxy group.

Liquid Chromatography-Mass Spectrometry (LC/MS) for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry is a powerful analytical technique for verifying the purity and confirming the identity of this compound. The process involves separating the compound from any impurities using liquid chromatography, followed by detection and fragmentation by mass spectrometry to confirm its molecular weight and structure.

In a typical LC-MS analysis, a reversed-phase column, such as a C18 column, is employed. The mobile phase often consists of a gradient mixture of acetonitrile and water, frequently containing a small percentage of formic acid to facilitate protonation. Under these conditions, this compound is separated from non-polar and polar impurities.

Upon entering the mass spectrometer, the compound is ionized, most commonly using electrospray ionization (ESI). In positive ion mode, the protonated molecule [M+H]⁺ would be observed, confirming the molecular weight of this compound (C₁₄H₁₄O₂), which is 214.26 g/mol . High-resolution mass spectrometry can provide a highly accurate mass measurement, further solidifying the elemental composition.

Further structural confirmation is achieved through tandem mass spectrometry (MS/MS). The protonated molecule is subjected to collision-induced dissociation, leading to a characteristic fragmentation pattern. Key fragmentation pathways for this compound would likely include the cleavage of the benzylic ether bond, which is a common fragmentation route for such compounds. This would result in the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91 and a methyl-hydroquinone radical cation at m/z 123. The observation of these fragments provides strong evidence for the presence of both the benzyloxy and the methylphenol substructures within the molecule.

| Parameter | Predicted Value/Fragment | Significance |

|---|---|---|

| Molecular Formula | C₁₄H₁₄O₂ | Elemental composition |

| Molecular Weight | 214.26 g/mol | Basis for mass detection |

| Primary Ion (ESI+) | [M+H]⁺ at m/z 215.11 | Confirms molecular weight |

| Major MS/MS Fragment 1 | m/z 91.05 | Corresponds to the benzyl cation (C₇H₇⁺) |

| Major MS/MS Fragment 2 | m/z 123.05 | Corresponds to the methyl-hydroquinone radical cation (C₇H₇O₂⁺) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in this compound. The IR spectrum provides a unique fingerprint of the molecule based on the vibrations of its chemical bonds.

Analysis of Aromatic and Phenolic Vibrational Modes

The IR spectrum of this compound will exhibit several characteristic bands indicating the presence of the aromatic rings and the phenolic hydroxyl group. A broad absorption band is expected in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The broadness of this peak is due to hydrogen bonding.

The presence of two aromatic rings (the phenol and the benzyl group) will give rise to multiple signals. Aromatic C-H stretching vibrations are typically observed as a group of weak to medium bands in the 3000-3100 cm⁻¹ region. Furthermore, aromatic C=C stretching vibrations will produce a series of sharp, medium-intensity bands in the 1450-1600 cm⁻¹ range. The specific pattern of overtone and combination bands in the 1660-2000 cm⁻¹ region, though often weak, can sometimes provide information about the substitution pattern of the aromatic rings. Out-of-plane C-H bending vibrations, which are typically strong, appear in the 690-900 cm⁻¹ region and are also indicative of the aromatic substitution pattern.

Characterization of Ether Linkages and Methyl Group Resonances

The ether linkage (C-O-C) in the benzyloxy group will produce a strong, characteristic absorption band. The asymmetric C-O-C stretching vibration is expected to appear in the range of 1200-1275 cm⁻¹, while the symmetric stretch is typically found in the 1000-1075 cm⁻¹ region. These bands are a key indicator of the ether functionality.

The methyl group attached to the phenolic ring will also have distinct vibrational modes. The asymmetric C-H stretching of the methyl group will appear around 2960 cm⁻¹, and the symmetric stretch will be near 2870 cm⁻¹. Additionally, characteristic C-H bending vibrations for the methyl group are expected around 1450 cm⁻¹ (asymmetric) and 1375 cm⁻¹ (symmetric).

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Phenolic O-H | Stretching | 3200-3600 | Broad, Medium-Strong |

| Aromatic C-H | Stretching | 3000-3100 | Weak-Medium |

| Methyl C-H | Stretching | 2850-2970 | Medium |

| Aromatic C=C | Stretching | 1450-1600 | Medium, Sharp |

| Ether C-O-C | Asymmetric Stretching | 1200-1275 | Strong |

| Phenolic C-O | Stretching | 1180-1260 | Strong |

| Aromatic C-H | Out-of-plane Bending | 690-900 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within this compound. The absorption of UV-Vis light promotes electrons from a ground state to a higher energy excited state. The wavelengths at which absorption occurs are characteristic of the molecule's chromophores.

Absorption Maxima and Chromophore Analysis

The primary chromophores in this compound are the two benzene (B151609) rings. For simple, unconjugated benzene rings, a primary absorption band (π → π* transition) is typically observed around 200-210 nm, and a secondary, weaker band (also π → π*) appears around 255-265 nm. In this compound, the presence of the hydroxyl, methyl, and benzyloxy substituents on the phenolic ring will influence the exact position and intensity of these absorption maxima.

Solvatochromic Behavior Investigations

Solvatochromism is the phenomenon where the position of the absorption maximum of a compound changes with the polarity of the solvent. Investigating the solvatochromic behavior of this compound can provide information about the nature of its electronic transitions and the difference in dipole moment between the ground and excited states.

In polar solvents, the phenolic hydroxyl group can form hydrogen bonds with the solvent molecules. This interaction can stabilize the ground and excited states to different extents, leading to a shift in the absorption maximum. For phenolic compounds, a shift to longer wavelengths (bathochromic or red shift) is often observed in more polar, hydrogen-bond-donating solvents. This is because the excited state is often more polar than the ground state, and thus it is stabilized to a greater extent by the polar solvent. Conversely, a shift to shorter wavelengths (hypsochromic or blue shift) may be observed in some cases, depending on the specific electronic transitions and solvent-solute interactions.

By measuring the UV-Vis spectrum of this compound in a series of solvents with varying polarities (e.g., hexane, ethanol, and water), a solvatochromic plot can be constructed to quantify this effect.

| Solvent | Polarity | Expected λmax (nm) | Expected Effect |

|---|---|---|---|

| Hexane | Non-polar | ~270-280 | Baseline |

| Ethanol | Polar, Protic | ~275-285 | Slight bathochromic shift |

| Water | Highly Polar, Protic | ~280-290 | Noticeable bathochromic shift |

X-ray Crystallography for Solid-State Molecular Geometry

Determination of Crystal System and Space Group

No crystallographic data is available for this compound. Consequently, its crystal system and space group have not been determined.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

The precise bond lengths, bond angles, and dihedral angles of this compound in the solid state are unknown as no X-ray diffraction studies have been published for this compound.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

A definitive analysis of the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the crystal packing of this compound cannot be conducted without its determined crystal structure.

Chemical Reactivity and Derivatization Studies

Oxidation and Reduction Pathways of the Phenolic Moiety

The phenolic hydroxyl group is susceptible to oxidation. Phenols are well-known for their antioxidant properties, which arise from their ability to act as hydrogen or electron donors to neutralize free radicals. In this process, the phenol (B47542) is oxidized to a phenoxyl radical, which is stabilized by resonance delocalization of the unpaired electron around the aromatic ring. The antioxidant capacity of Schiff base derivatives synthesized from the closely related 4-benzyloxy-2-hydroxybenzaldehyde has been investigated, indicating the reactivity of the benzyloxy-substituted phenolic ring towards oxidation. nih.govnih.gov For instance, the cupric reducing antioxidant capacity (CUPRAC) has been used to determine the antioxidant potential of such compounds. nih.govnih.gov

Nucleophilic and Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of 5-(Benzyloxy)-2-methylphenol is activated towards electrophilic aromatic substitution due to the electron-donating effects of the hydroxyl, benzyloxy, and methyl groups. The hydroxyl group is a powerful activating, ortho-, para-directing substituent. libretexts.org Similarly, the benzyloxy and methyl groups are also activating and ortho-, para-directing. The positions on the ring most susceptible to electrophilic attack are those ortho and para to the strongly activating hydroxyl group (positions 1, 3, and 5). However, positions 2 and 5 are already substituted. Therefore, electrophilic substitution, such as halogenation or nitration, would be expected to occur predominantly at the positions ortho and para to the hydroxyl group that are sterically accessible and electronically favored.

Conversely, nucleophilic aromatic substitution is generally unfavorable for this electron-rich aromatic ring. libretexts.org Such reactions typically require the presence of strong electron-withdrawing groups (which are absent in this molecule) to stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orgnih.gov Therefore, reactions involving the displacement of a leaving group from the ring by a nucleophile would necessitate harsh reaction conditions. youtube.com

Formation of Schiff Base Derivatives

Schiff bases, characterized by a carbon-nitrogen double bond (azomethine group), are typically formed through the condensation of a primary amine with a carbonyl compound (an aldehyde or a ketone). amazonaws.commdpi.com The parent compound, this compound, lacks a carbonyl group and therefore cannot directly form a Schiff base.

To generate Schiff base derivatives from this scaffold, a preliminary step to introduce a carbonyl function, typically an aldehyde group (-CHO), onto the aromatic ring is necessary. This can be achieved through formylation reactions common for phenols, such as the Reimer-Tiemann or Duff reaction, which would likely introduce the aldehyde at a position activated by the hydroxyl group. The resulting hydroxy-benzyloxy-methyl-benzaldehyde could then undergo condensation with primary amines.

Following the introduction of a formyl group, the resulting aldehyde can react with various primary amines, including aminophenol derivatives, to yield Schiff bases. Research on the analogous 4-benzyloxy-2-hydroxybenzaldehyde demonstrates its successful condensation with compounds like 2-amino-4-chlorophenol and 1,2-diaminobenzene. nih.govafricaresearchconnects.com The reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the characteristic imine linkage. amazonaws.com

The azomethine group (C=N) is the defining feature of Schiff bases and imparts specific structural and electronic properties to the molecule.

Tautomerism and Hydrogen Bonding : Schiff bases derived from o-hydroxy aldehydes, such as the formylated derivative of this compound, often exhibit phenol-imine/keto-amine tautomerism. The structure is stabilized by an intramolecular hydrogen bond between the phenolic oxygen and the imine nitrogen, forming a six-membered ring motif. nih.govmdpi.comafricaresearchconnects.com

Stereochemistry : The carbon-nitrogen double bond can exist in different stereoisomeric forms, typically with an E configuration being more stable. nih.govafricaresearchconnects.com

Spectroscopic Properties : The formation of the azomethine group can be confirmed by spectroscopic methods. In ¹H NMR spectra, the proton of the CH=N group typically appears as a singlet in the range of δ 8.5–8.6 ppm. nih.gov In ¹³C NMR spectra, the imine carbon signal is observed between 161 and 163 ppm. nih.gov

The table below summarizes key structural data for a Schiff base derived from a related benzyloxy-substituted hydroxybenzaldehyde.

| Feature | Observation | Reference |

| Tautomeric Form | Enol-imine | nih.gov |

| C=N Bond Configuration | E | nih.gov |

| Intramolecular Bond | O—H⋯N hydrogen bond | nih.govafricaresearchconnects.com |

| C=N Bond Length | 1.288 (3) Å | nih.gov |

| ¹H NMR (Azomethine H) | δ 8.5–8.6 ppm | nih.gov |

| ¹³C NMR (Imine C) | δ 161.58–163.20 ppm | nih.gov |

Coordination Chemistry: Metal Complex Formation

Schiff bases are highly regarded as "privileged ligands" in coordination chemistry. mdpi.comsemanticscholar.org Their ability to form stable complexes with a wide range of transition metal ions is well-documented. semanticscholar.orgekb.eg The presence of both a nitrogen donor atom (from the imine) and an oxygen donor atom (from the phenolic hydroxyl) allows them to act as effective chelating agents.

The Schiff base derivatives prepared from the this compound scaffold are excellent candidates for metal-chelating ligands. The deprotonated phenolic oxygen and the imine nitrogen atom can coordinate to a metal ion, forming a stable chelate ring. This chelation enhances the stability of the resulting metal complex. ekb.eg These bidentate (or potentially polydentate, if other donor groups are present) ligands have been used to synthesize complexes with various metal ions, including Cu²⁺, Ni²⁺, Co²⁺, and Zn²⁺. ekb.egisca.me The resulting coordination compounds have applications in areas such as catalysis and materials science. amazonaws.com

An extensive search of scientific literature was conducted to gather information on the chemical compound this compound, focusing on its reactivity, derivatization, and applications as a synthetic intermediate. The objective was to construct a detailed article based on a specific outline covering its metal complexes and role in organic synthesis.

However, the comprehensive search did not yield specific research findings, data, or scholarly articles pertaining to the characterization of Metal(II) complexes of this compound or its explicit use as a synthetic intermediate in the synthesis of complex organic molecules and functional group interconversions as required by the requested outline.

The available literature and data focus on structurally related compounds, such as Schiff base derivatives of the corresponding aldehyde (4-benzyloxy-2-hydroxybenzaldehyde) or other phenol derivatives. While general principles of chemical reactivity and functional group transformations of phenols are well-established, specific studies and detailed data for this compound in the context of the requested topics—metal coordination, role in complex synthesis, and strategic functional group interconversions—are not present in the accessed scientific databases.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline due to the lack of specific research data on this compound in these areas.

Mechanistic Investigations of Biological Activities Excluding Clinical Data

Research on Antimicrobial and Antifungal Properties

Phenolic compounds are well-documented for their broad-spectrum antimicrobial and antifungal activities. Their mechanisms of action are multifaceted, primarily targeting cellular structures and metabolic processes essential for microbial survival.

A primary mechanism by which phenolic compounds exert their antimicrobial effects is through the disruption of the cytoplasmic membrane. This disruption leads to a loss of cellular integrity and ultimately, cell death.

For instance, studies on thymol (B1683141) (2-isopropyl-5-methylphenol), a structural analog, have shown that it partitions into the lipid bilayer of the microbial cell membrane. This integration disrupts the membrane's structure, leading to increased permeability. The consequence of this increased permeability is the leakage of essential intracellular components, such as ions and ATP, and the dissipation of the proton motive force, which is critical for cellular energy production.

Similarly, carvacrol (B1668589) (5-isopropyl-2-methylphenol) has been demonstrated to disrupt the cell membrane integrity of pathogens like Pseudomonas tolaasii, causing the leakage of cellular components. researchgate.net Another related compound, 4-chloro-2-isopropyl-5-methylphenol (chlorothymol), has been shown to induce rapid membrane permeabilization in Methicillin-Resistant Staphylococcus aureus (MRSA), indicating that its antimicrobial activity stems from the disruption of membrane integrity. nih.govnih.gov

The proposed mechanism for thymol's antifungal activity against Candida species also involves its interaction with the fungal plasma membrane. It is suggested that thymol binds to ergosterol (B1671047) in the membrane, which increases ion permeability and leads to cell death. nih.gov

Table 1: Effects of Phenolic Compounds on Microbial Membrane Integrity

| Compound | Microorganism | Observed Effect | Reference |

|---|---|---|---|

| Carvacrol | Pseudomonas tolaasii | Disruption of cell membrane integrity and leakage of cellular components. | researchgate.net |

| Chlorothymol | MRSA | Rapid membrane permeabilization. | nih.govnih.gov |

Beyond membrane disruption, phenolic compounds can also inhibit the activity of essential microbial enzymes. This inhibition can disrupt critical metabolic pathways, further contributing to their antimicrobial effects.

For example, some phenolic compounds have been found to inhibit enzymes involved in energy metabolism, such as ATPases. By interfering with ATP production, these compounds can effectively starve the microbial cells of the energy required for various cellular processes.

In the context of antifungal activity, thymol has been shown to affect multiple signaling pathways in Cryptococcus neoformans. It regulates the calcineurin, unfolded protein response, and HOG (high-osmolarity glycerol) MAPK (mitogen-activated protein kinase) pathways. mdpi.com Specifically, thymol treatment reduces the endogenous ergosterol content by decreasing the expression of ergosterol biosynthesis genes in a HOG MAPK pathway-dependent manner. mdpi.com

Furthermore, mechanistic studies on other phenolic compounds like xanthorrizol and 4-(1',5'-dimethylhex-4'-enyl)-2-methylphenol in Escherichia coli suggest a nonspecific inhibition of DNA, RNA, and protein synthesis. nih.gov

Emerging research suggests that some phenolic compounds can interfere with bacterial signaling pathways, such as quorum sensing. Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density. By disrupting these signaling pathways, phenolic compounds can inhibit the expression of virulence factors and biofilm formation, thereby reducing the pathogenicity of bacteria.

For instance, thymol has been suggested to have sarA-dependent antibiofilm efficacy against MRSA, indicating an interaction with regulatory pathways. nih.gov

Mechanistic Studies of Antioxidant Capacity

Phenolic compounds are renowned for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals.

Several in vitro assays are commonly used to evaluate the free radical scavenging activity of phenolic compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it. nih.govnih.gov The reduction of the DPPH radical is measured by a decrease in absorbance at a specific wavelength. nih.govnih.gov This method is considered a valid, accurate, easy, and economic way to evaluate the radical scavenging activity of antioxidants. nih.gov

CUPRAC (Cupric Ion Reducing Antioxidant Capacity) Assay: The CUPRAC method utilizes the reduction of the copper(II)-neocuproine (Cu(II)-Nc) complex to the copper(I)-neocuproine (Cu(I)-Nc) complex by an antioxidant. nih.govmdpi.com The resulting chromophore has a maximum absorption at 450 nm, and the absorbance is proportional to the antioxidant concentration. nih.gov This assay can be applied to both hydrophilic and lipophilic antioxidants and is carried out at a physiological pH. mdpi.com

Ferric Reducing Power Assay (FRAP): This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). nih.govmdpi.comnih.gov The reduction is observed as a color change, and the intensity of the color is proportional to the reducing power of the antioxidant. nih.govmdpi.com

Table 2: Antioxidant Activity of Various Phenolic Compounds Measured by Different Assays

| Compound/Extract | Assay | Result | Reference |

|---|---|---|---|

| 2,3-dihydroxybenzoic acid | FRAP | Strongest antioxidant among 22 tested phenolic acids. | mdpi.com |

| Red raspberry extract | FRAP | Highest FRAP activity among seven tested fruit extracts. | phcogres.com |

| Black raspberry extract | DPPH | Highest DPPH activity among seven tested fruit extracts. | phcogres.com |

Reactive oxygen species (ROS) are highly reactive molecules generated during normal cellular metabolism. nih.gov While they play roles in cell signaling, excessive ROS can lead to oxidative stress, causing damage to lipids, proteins, and DNA. nih.gov

Phenolic compounds can modulate ROS levels through several mechanisms. Their primary role is as direct scavengers of free radicals, thereby preventing oxidative damage. Polyphenols are capable of both activating and inhibiting ROS, thus playing a dual role in modulating these species. researchgate.net

The antioxidant activity of phenolic compounds is largely due to their ability to donate a hydrogen atom from their hydroxyl groups to a free radical, thus terminating the radical chain reaction. The resulting phenoxyl radical is relatively stable and less reactive, preventing further propagation of oxidative damage.

Furthermore, some polyphenols can influence the activity of enzymes involved in ROS metabolism. For instance, they can interact with enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), which are involved in the detoxification of ROS. researchgate.net

Structure-Activity Relationships for Antioxidant Efficacy

The antioxidant potential of phenolic compounds like 5-(Benzyloxy)-2-methylphenol is fundamentally linked to their molecular structure. The primary mechanism by which phenols exert antioxidant effects is through hydrogen atom transfer (HAT), where the hydrogen atom from the phenolic hydroxyl (-OH) group is donated to a free radical, thereby neutralizing it. nih.govresearchgate.net The efficiency of this process is governed by the O-H bond dissociation energy (BDE); a lower BDE facilitates easier hydrogen donation and thus higher antioxidant activity. nih.govacs.org

The structure of this compound contains three key features that influence its antioxidant efficacy:

The Phenolic Hydroxyl (-OH) Group: This is the primary functional group responsible for the antioxidant activity via the HAT mechanism. Upon donating a hydrogen atom, it forms a resonance-stabilized phenoxy radical, which is significantly less reactive than the initial free radical. nih.gov

The Methyl (-CH₃) Group: Positioned ortho to the hydroxyl group, this electron-donating group (EDG) plays a crucial role. EDGs on the aromatic ring, particularly at the ortho and para positions, lower the O-H BDE. nih.gov This effect is due to the stabilization of the resulting phenoxy radical through hyperconjugation and inductive effects, making the compound a more effective antioxidant compared to unsubstituted phenol (B47542). cmu.edu

The interplay of these groups dictates the compound's ability to scavenge radicals. The presence of the electron-donating methyl group is expected to enhance its intrinsic antioxidant capacity relative to simpler phenols.

| Compound | O-H Bond Dissociation Energy (BDE) (kcal/mol) | Significance |

|---|---|---|

| Phenol | ~87-88 | Baseline reference for phenolic antioxidants. |

| p-Cresol (B1678582) (4-methylphenol) | ~85-86 | The electron-donating methyl group lowers the BDE, increasing antioxidant potential. acs.org |

| 2,6-di-tert-butylphenol | ~81 | Bulky ortho substituents lower the BDE and sterically hinder the phenoxy radical, enhancing stability and antioxidant activity. cmu.edu |

Research into Potential Anticancer Mechanisms

While the core structure of this compound belongs to the class of polyphenols, which are widely studied for their anticancer properties, direct research into the specific anticancer mechanisms of this compound is limited in the available scientific literature. The following sections describe the fundamental mechanisms through which structurally related phenolic compounds are known to exert anticancer effects.

Induction of Apoptosis in Cancer Cell Lines (In Vitro Studies)

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. A key strategy in cancer therapy is to identify compounds that can selectively induce apoptosis in tumor cells. Many polyphenolic compounds have been shown to trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. These pathways involve the activation of a cascade of enzymes called caspases, which execute the process of cell death. While numerous dietary polyphenols are recognized for their pro-apoptotic activities in various cancer cell lines, specific in vitro studies demonstrating the induction of apoptosis by this compound have not been identified in the reviewed literature.

Modulation of Cellular Signaling Pathways (e.g., MAPK/ERK Pathway)

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial regulators of cell proliferation, differentiation, survival, and apoptosis. nih.govjcpres.com The MAPK/ERK pathway is frequently dysregulated in cancer, leading to uncontrolled cell growth and survival. nih.gov Polyphenols have been widely reported to exert anticancer effects by modulating this pathway. jcpres.comnih.gov They can interfere with the signaling cascade at various points, potentially inhibiting the phosphorylation of key proteins like ERK1/2, thereby suppressing downstream signals that promote proliferation and blocking tumor progression. researchgate.net Although this is a known mechanism for many natural and synthetic phenolic compounds, research specifically detailing the modulation of the MAPK/ERK pathway by this compound is not presently available.

Interaction with Specific Molecular Targets (Enzymes, Receptors)

The anticancer activity of phenolic compounds can often be attributed to their interaction with specific molecular targets within cancer cells. These targets can include enzymes critical for cancer cell metabolism or signaling, such as protein kinases, or receptors involved in cell growth. The precise molecular targets of this compound have not been elucidated. Identifying such targets is a key area for future research to understand its potential therapeutic applications.

Exploration of Neuroprotective Activity Mechanisms

There is compelling evidence from studies on structurally related molecules to suggest that this compound may possess neuroprotective properties, primarily through the inhibition of the enzyme Monoamine Oxidase-B (MAO-B).

Monoamine Oxidase-B (MAO-B) Inhibitory Mechanisms (Competitive, Reversible)

Monoamine Oxidase-B is an enzyme located in the outer mitochondrial membrane that is responsible for the degradation of key neurotransmitters, particularly dopamine (B1211576). nih.gov In neurodegenerative conditions such as Parkinson's disease, the progressive loss of dopamine-producing neurons is a central feature. Inhibiting MAO-B activity can increase the synaptic concentration of dopamine, providing symptomatic relief. nih.govmdpi.com Furthermore, the enzymatic breakdown of dopamine by MAO-B produces reactive oxygen species, and inhibiting this process is thought to reduce oxidative stress and confer neuroprotection. mdpi.com

A significant body of research has established that the benzyloxy pharmacophore is a critical structural feature for potent and selective MAO-B inhibition. nih.govnih.gov Numerous classes of compounds, including chalcones and coumarins containing a benzyloxy moiety, have demonstrated high efficacy as MAO-B inhibitors. nih.govacs.org Structure-activity relationship studies consistently show that the presence of a benzyloxy group is key to the activity. nih.gov

The mechanism of inhibition is crucial for therapeutic potential. Reversible inhibitors are often preferred over irreversible ones, as their effects can be more readily controlled. The type of inhibition (e.g., competitive) provides insight into how the molecule interacts with the enzyme's active site. The mechanism of inhibition is typically determined through two key experimental approaches:

Enzyme Kinetic Studies: By measuring the rate of enzyme activity at different substrate and inhibitor concentrations, a Lineweaver-Burk plot can be generated. For a competitive inhibitor, which competes with the substrate for binding to the active site, the lines on the plot will intersect on the y-axis. mdpi.comacs.org This analysis also allows for the calculation of the inhibition constant (Kᵢ), a measure of the inhibitor's potency.

Reversibility Assays: Dialysis experiments are used to determine if the inhibition is reversible. The enzyme is pre-incubated with the inhibitor, and then a portion is dialyzed to remove any unbound inhibitor. If the enzyme activity is restored after dialysis, the inhibitor is considered reversible. mdpi.comnih.gov This is often compared against known reversible (e.g., lazabemide) and irreversible (e.g., pargyline) inhibitors. nih.gov

While this compound itself has not been explicitly detailed in kinetic studies, the potent, selective, competitive, and reversible MAO-B inhibition demonstrated by numerous other benzyloxy-containing compounds provides a strong rationale for its potential activity via this neuroprotective mechanism.

| Compound Class/Example | MAO-B Potency | Mechanism | Reference |

|---|---|---|---|

| Benzyloxy Chalcone (B49325) (Compound B10) | IC₅₀ = 0.067 µM; Kᵢ = 0.030 µM | Competitive, Reversible | nih.gov |

| 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole (B30560) (Compound 3h) | IC₅₀ = 0.062 µM | Not specified | nih.gov |

| Pyridazinone Derivative (Compound TR16) | IC₅₀ = 0.17 µM; Kᵢ = 0.149 µM | Competitive, Reversible | mdpi.com |

| Safinamide (Approved Drug) | - | Reversible | nih.govnih.gov |

Mechanistic Investigations of the Biological Activities of this compound

Following a comprehensive review of available scientific literature, no specific mechanistic studies detailing the anti-oxidative, neuroprotective, or anti-inflammatory activities of the compound this compound were found.

Extensive searches for research pertaining to "this compound" and its potential biological effects in the context of the requested outline did not yield any specific data. The current body of scientific publications does not appear to contain in vitro or preclinical studies investigating the following for this particular compound:

Anti-Oxidative Effects in Neuronal Models: There is no available research on the capacity of this compound to mitigate oxidative stress specifically within neuronal cells.

Metal Chelating Properties Relevant to Neuroprotection: Information regarding the ability of this compound to bind to metal ions as a potential mechanism for neuroprotection is not present in the reviewed literature.

Modulation of Inflammatory Mediators: There are no studies detailing how this compound may affect the production or activity of inflammatory mediators such as cytokines, chemokines, or prostaglandins.

Interference with Inflammatory Signaling Cascades: Research investigating the interaction of this compound with key inflammatory signaling pathways, such as NF-κB or MAPK, has not been identified.

Therefore, it is not possible to provide a detailed, evidence-based article on the specific mechanistic investigations of this compound as outlined. The requested data tables and detailed research findings could not be generated due to the absence of primary research on this compound.

Applications in Advanced Materials and Chemical Technologies

Precursors for Dyes and Pigments Development

The phenolic moiety is a cornerstone in the synthesis of a vast class of synthetic colorants known as azo dyes. These dyes are characterized by the presence of an azo group (–N=N–) connecting two aromatic rings. The synthesis typically involves a diazo coupling reaction, where a diazonium salt is reacted with a coupling component, which is often a phenol (B47542) or an aniline (B41778) derivative.

5-(Benzyloxy)-2-methylphenol, as a substituted phenol, is a suitable candidate to act as such a coupling component. The general procedure for creating an azo dye using this compound would involve the diazotization of a primary aromatic amine, followed by coupling with this compound under alkaline conditions. The hydroxyl group on the phenol ring is a highly activating group, directing the electrophilic diazonium ion to couple at the ortho or para position. In the case of this compound, the positions ortho to the hydroxyl group are available for coupling.

The final properties of the dye, including its color, fastness, and solubility, would be influenced by the specific substituents on both the diazonium salt precursor and the this compound molecule. The presence of the benzyloxy and methyl groups on the phenolic ring can be expected to modify the chromophore's electronic properties, thereby tuning the absorption wavelength and thus the color of the resulting dye. While specific azo dyes derived from this compound are not extensively documented in dedicated studies, the fundamental principles of azo dye chemistry firmly support its potential as a precursor. sigmaaldrich.comsigmaaldrich.com The synthesis follows a well-established chemical pathway for phenolic azo dyes. sigmaaldrich.comnih.gov

Table 1: General Structure of Azo Dyes Derived from this compound This table illustrates the generalized chemical structure resulting from the diazo coupling reaction between a generic aromatic diazonium salt and this compound.

| Reactant A (Diazonium Salt) | Reactant B (Coupling Component) | General Resulting Azo Dye Structure |

|---|---|---|

| Ar-N≡N⁺ X⁻ | This compound | |

| Where 'Ar' represents a substituted or unsubstituted aryl group. | The azo linkage forms at one of the positions ortho to the hydroxyl group. |

Building Blocks for Functional Materials

The unique combination of aromatic rings and a reactive hydroxyl group makes this compound an interesting building block for more complex organic molecules designed for specific functional applications, particularly in organic electronics.

In the field of organic electronics, materials with tailored properties are essential for manufacturing devices like OLEDs and OPVs. researchgate.netsigmaaldrich.comgatech.edu While this compound itself is not a primary component in these devices, its derivatives hold potential. Its structure can be incorporated into larger molecular architectures, such as hole-transporting materials (HTMs) or host materials for emitters. rsc.orgresearchgate.netmdpi.com

For instance, the benzyloxyphenol structure can be a starting point for synthesizing more complex molecules with desirable electronic properties. The hydroxyl group provides a reactive site for ether or ester linkages, allowing it to be connected to other functional units like triphenylamines or carbazoles, which are common cores for HTMs. mdpi.comfrontiersin.org The bulky, non-planar nature of the benzyloxy group could also be advantageous in preventing crystallization (promoting amorphous film formation), which is a crucial property for active layers in OLEDs and OPVs to ensure device longevity and uniform performance. nih.gov

The development of materials with specific electronic and optical properties is critical for various technologies. The aromatic systems within this compound contribute to its potential in this area. The molecule contains two phenyl rings, which are fundamental units in many organic semiconductors. ucm.es

By chemically modifying this compound, it is possible to synthesize derivatives with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. For example, attaching electron-donating or electron-withdrawing groups to the aromatic rings can tune the bandgap of the resulting material. This strategy is fundamental in designing materials for applications ranging from transistors to sensors. The core structure is analogous to fragments used in some liquid crystals and other advanced materials where molecular shape and electronic distribution are key. nih.gov Benzophenone-based derivatives, for example, are widely reviewed for their applications in OLEDs as both emitters and host materials, highlighting the utility of linked aromatic systems in organic electronics. nih.govmdpi.comnih.gov

Table 2: Potential Roles of Structural Features of this compound in Functional Materials

| Structural Feature | Potential Role in Functional Materials |

|---|---|

| Phenolic -OH Group | Provides a reactive handle for polymerization or attachment to other functional moieties to build larger, conjugated systems. |

| Aromatic Rings | Form the core of the π-conjugated system, essential for charge transport in organic semiconductors. |

| Benzyloxy Group | Introduces a non-planar, bulky structure which can inhibit crystallization and improve the morphological stability of thin films. Its ether linkage offers flexibility. |

| Methyl Group | Can improve solubility in organic solvents, which is beneficial for solution-based processing of electronic devices. It can also subtly tune electronic properties. |

Corrosion Inhibition Studies and Mechanisms

Phenolic compounds are well-known corrosion inhibitors for various metals and alloys, particularly in acidic environments. nih.gov Their inhibitory action is primarily attributed to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.

The this compound molecule possesses several features that suggest its potential as an effective corrosion inhibitor:

Aromatic Ring: The π-electrons of the benzene (B151609) ring can interact with the vacant d-orbitals of metal atoms (like iron), facilitating adsorption.

Oxygen Atoms: The molecule contains two oxygen atoms (one in the hydroxyl group and one in the ether linkage of the benzyloxy group). These atoms have lone pairs of electrons that can coordinate with metal atoms, forming a coordinate-type bond and strengthening the adsorption process.

Hydroxyl Group: The -OH group is a common anchor for adsorption on metal surfaces. nih.gov

The mechanism of inhibition by phenolic compounds can involve both physisorption (electrostatic interactions) and chemisorption (charge sharing or transfer). researchgate.net In the case of this compound, the molecule would likely adsorb on the metal surface, with its orientation and the strength of the interaction depending on the surface charge of the metal and the chemical environment. This adsorption layer blocks the active sites for corrosion, thereby reducing both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions. Quantum chemical studies on similar phenolic structures have been used to correlate molecular properties like HOMO/LUMO energies with inhibition efficiency. nih.gov

Development of UV Absorbers and Stabilizers

Ultraviolet (UV) radiation can cause significant degradation of organic materials, such as plastics, coatings, and textiles. UV absorbers are chemical compounds added to these materials to protect them by absorbing harmful UV radiation and dissipating it as harmless thermal energy. nih.govmultichemexports.com

Many commercial UV absorbers are derivatives of phenolic compounds, such as benzophenones and benzotriazoles. gatech.edujustia.com These molecules typically possess a phenolic hydroxyl group that is involved in an intramolecular hydrogen bond, which is key to their photostability and energy dissipation mechanism. While this compound itself is not a primary UV absorber, its chemical structure makes it a valuable intermediate for the synthesis of more complex UV-absorbing molecules. ucm.es For example, it could be functionalized to introduce ortho-hydroxyl groups or other chromophores that enhance UV absorption in the critical UVA and UVB regions of the spectrum. The benzyloxy group itself can influence the photophysical properties of any derived molecule. justia.com

Applications in Pharmaceutical and Agrochemical Research (Beyond Direct Bioactivity)

In the synthesis of complex organic molecules for pharmaceutical and agrochemical applications, the use of versatile building blocks is crucial. This compound serves as a useful intermediate in this context, primarily due to the benzyloxy group acting as a protecting group for the phenol.

The hydroxyl group of a phenol is acidic and reactive, and it often needs to be protected during multi-step synthetic sequences to prevent it from interfering with reactions at other sites on the molecule. The benzyl (B1604629) group is a common and effective protecting group for hydroxyls because it is stable to a wide range of reaction conditions but can be easily removed when desired (typically by catalytic hydrogenation).

Therefore, this compound can be used as a starting material where the phenolic oxygen is protected. This allows for chemical modifications to be made at other positions on the aromatic ring. Once the desired modifications are complete, the benzyl group can be cleaved to reveal the free phenol, which might be a key functional group in the final target molecule. The "benzyloxy pharmacophore" is a recurring motif in medicinal chemistry, recognized for its role in the structure of various active compounds. For example, benzyloxy-phenyl structures are key intermediates in the synthesis of drugs like bazedoxifene. mdpi.com Similarly, related benzyloxy-benzoate compounds serve as intermediates for pharmaceuticals like salmeterol. sigmaaldrich.com

Pharmacophore Development and Lead Compound Design

The benzyloxy group is recognized as a significant pharmacophore in drug design, contributing to the affinity and selectivity of molecules for specific biological targets. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. The benzyloxy motif, present in this compound, has been integral to the development of lead compounds for various therapeutic targets.

One of the notable applications of the benzyloxy pharmacophore is in the design of inhibitors for monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson's disease. researchgate.netniscpr.res.in For instance, the structure of the approved drug Safinamide features a benzyloxy group on a phenyl ring, which is crucial for its activity. researchgate.net Researchers have leveraged this knowledge to design new classes of potent and selective MAO-B inhibitors. By incorporating the benzyloxy pharmacophore into different molecular backbones, such as chalcones and indolalkylamines, scientists have developed novel compounds with significant inhibitory activity. researchgate.net

In the design of these new lead compounds, the benzyloxy group often engages in critical binding interactions within the active site of the target enzyme. For example, in studies on benzyloxy chalcones as MAO-B inhibitors, the benzyloxy moiety was found to participate in π-π stacking interactions, which helped to stabilize the ligand-protein complex. researchgate.netmoravek.com The strategic placement of this group on an aryl or heteroaryl ring system is a key consideration in optimizing the potency and selectivity of the resulting inhibitor. researchgate.net The table below summarizes the findings for benzyloxy chalcone (B49325) derivatives that were investigated as MAO-B inhibitors. researchgate.netmoravek.com

| Compound ID | Target | IC₅₀ (µM) | Selectivity Index (SI) for hMAO-B | Key Findings |

| B10 | hMAO-B | 0.067 | 504.791 | The thiophene (B33073) substituent in the A-ring demonstrated the most potent hMAO-B inhibition. moravek.com |

| B15 | hMAO-B | 0.12 | 287.600 | Showed high selectivity for hMAO-B. moravek.com |

| Safinamide | hMAO-B | - | - | An approved drug whose architecture includes the benzyloxy pharmacophore. researchgate.net |

This table presents data on benzyloxy chalcones developed as monoamine oxidase B (hMAO-B) inhibitors, highlighting their inhibitory concentration (IC₅₀) and selectivity.

The development of these molecules underscores the importance of the benzyloxy pharmacophore as a foundational element in lead compound design for neurological disorders.

Radiotracer Synthesis for Molecular Imaging Research

In the field of molecular imaging, particularly Positron Emission Tomography (PET), radiotracers are essential for visualizing and quantifying biological processes in vivo. fliphtml5.com The synthesis of these radiotracers often involves multi-step chemical processes where protecting groups are necessary to prevent unwanted reactions at specific sites on the molecule. The benzyl group, which is part of the benzyloxy moiety in this compound, is a commonly used protecting group for hydroxyl functionalities due to its stability under various reaction conditions and its relatively straightforward removal.

While direct synthesis of a radiotracer from this compound is not prominently documented, the use of benzyloxy-containing precursors is a relevant strategy in the development of PET radiotracers. For example, in the synthesis of precursors for the PET radiotracer [¹⁸F]MC225, which is used for imaging P-glycoprotein function, a benzyl-protected tetralone was employed as a key intermediate. The benzyl group served to protect a phenol during several synthetic steps. This protecting group was later removed to yield the final phenol precursor required for the radiolabeling step. This strategy highlights the utility of the benzyloxy group in facilitating complex syntheses required for radiotracer development.

The general workflow for synthesizing a radiotracer often involves:

Synthesis of a Precursor Molecule: A stable, non-radioactive molecule is designed and synthesized, which has a suitable leaving group for the later introduction of a radionuclide. In this stage, protecting groups like benzyl ethers are crucial.

Radiolabeling: The precursor is reacted with a radionuclide, such as Fluorine-18, to produce the radiotracer.

Purification: The final radiolabeled compound is purified to remove any unreacted radionuclide and precursor.

The stability of the benzylated species compared to the unprotected phenol makes it an advantageous intermediate in such synthetic routes. This approach ensures that the sensitive hydroxyl group does not interfere with other chemical transformations, allowing for higher yields and purity of the final precursor molecule.

Future Research Trajectories and Interdisciplinary Opportunities

Development of Novel Synthetic Routes with Enhanced Sustainability

Traditional syntheses of benzyloxy-protected phenols often rely on Williamson ether synthesis, which can involve harsh basic conditions, toxic solvents, and the generation of salt byproducts, conflicting with the principles of green chemistry. Future research must prioritize the development of more sustainable and efficient synthetic methodologies.

Key areas for exploration include:

Catalytic Benzylation: Moving beyond stoichiometric reagents, research into catalytic systems for the O-benzylation of the precursor, 2-methylhydroquinone, is a promising avenue. Iron-based catalysts, for instance, are attractive due to their low cost, low toxicity, and environmental friendliness. researchgate.netacs.org The development of a protocol using an iron(III) salt in a green, recyclable solvent like propylene carbonate could significantly improve the environmental footprint of the synthesis, generating water as the primary byproduct. researchgate.netsemanticscholar.org Similarly, palladium-catalyzed benzylation methods that operate under neutral conditions using benzyl (B1604629) carbonates as the benzylating agent offer a powerful alternative to base-mediated reactions, avoiding the production of inorganic salt waste. organic-chemistry.org

Continuous Flow Synthesis: Transitioning from batch processing to continuous flow chemistry can offer superior control over reaction parameters, improved safety, and higher yields. nih.govnih.gov A flow reactor setup for the synthesis of 5-(Benzyloxy)-2-methylphenol could enable rapid optimization and scalable production with minimal waste. acs.orgresearchgate.net This technology is particularly suited for reactions involving hazardous reagents or unstable intermediates, providing a safer and more efficient manufacturing process. nih.gov